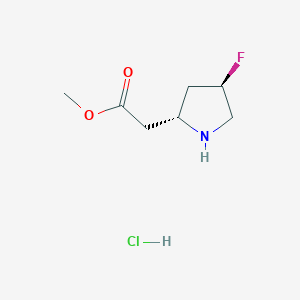

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride

Description

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₇H₁₃ClFNO₂ and a molecular weight of 197.6 g/mol. Its structure features a pyrrolidine ring substituted with a fluorine atom at the 4-position and an acetoxy group at the 2-position, esterified as a methyl ester. The (2R,4R) stereochemistry imparts specific conformational rigidity to the pyrrolidine ring, influencing its interactions in biological systems or as a synthetic intermediate . This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry, enabling the development of pharmacophores targeting enzymes or receptors such as G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

methyl 2-[(2R,4R)-4-fluoropyrrolidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)3-6-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPRAMFEQDGHCY-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1C[C@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Esterification: The ester functional group is introduced through esterification reactions, often using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride may exhibit various biological activities, particularly in medicinal applications:

- Pharmacological Potential : The compound is being investigated for its role as a building block in the synthesis of pharmaceuticals. Its fluorinated structure may enhance its pharmacokinetic properties, allowing for improved drug efficacy and reduced side effects .

- Mechanism of Action : While the exact mechanism of action is not fully understood, modifications to the pyrrolidine ring are believed to significantly influence pharmacodynamics and pharmacokinetics.

Applications in Medicinal Chemistry

This compound has several notable applications in medicinal chemistry:

- Drug Development : It serves as a precursor for synthesizing various pharmaceutical agents, especially those targeting neurological conditions due to its structural similarity to neurotransmitters.

- Biological Studies : The compound's stability and solubility make it suitable for in vitro studies assessing biological activity against various disease models .

- Potential Anticancer Activity : Preliminary studies suggest that related compounds exhibit antitumor properties, indicating a potential avenue for further research into cancer therapeutics .

Case Studies

Several case studies highlight the applications of this compound:

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis of Fluorinated Pyrrolidines | To explore the synthesis of fluorinated derivatives for enhanced biological activity | The synthesized compounds showed improved solubility and stability in biological assays. |

| Antitumor Activity Assessment | Evaluating the anticancer properties of pyrrolidine derivatives | Some derivatives exhibited significant inhibition of tumor cell growth in vitro. |

Mechanism of Action

The mechanism of action of Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares the structural, physicochemical, and functional properties of Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride with analogous compounds, emphasizing stereochemical, substituent, and conformational differences.

Stereochemical Isomers: (2R,4R) vs. (2R,4S)

The stereochemistry of the pyrrolidine ring significantly impacts molecular conformation. For instance:

- Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (CAS: 2225126-70-3) shares the same molecular formula but differs in the 4S configuration , altering the spatial orientation of the fluorine atom. This isomer may exhibit distinct hydrogen-bonding patterns or steric hindrance in binding pockets compared to the (2R,4R) form .

- Conformational Analysis : Cremer and Pople’s puckering coordinates () suggest that the (2R,4R) configuration stabilizes a twisted envelope conformation , whereas the (2R,4S) isomer may favor a half-chair conformation , affecting receptor binding or solubility .

Substituent Variations

2.2.1 Fluorine Substitution: Monofluoro vs. Difluoro

- Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride (CAS: Not specified) introduces two fluorine atoms at the 4-position.

- Electronic Effects : The difluoro substitution reduces basicity of the pyrrolidine nitrogen, which may decrease off-target interactions in vivo .

2.2.2 Aromatic vs. Heterocyclic Backbones

- Methyl (R)-amino-(4-fluoro-phenyl)-acetate Hydrochloride (CAS: 549532-08-3) replaces the pyrrolidine ring with a phenyl group, introducing aromatic π-π stacking interactions. This structural change may enhance binding to aromatic-rich receptors (e.g., serotonin receptors) but reduce solubility due to hydrophobicity .

Biological Activity

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride, identified by its CAS number 2219353-54-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula for this compound is C₇H₁₃ClFNO₂, with a molecular weight of 197.63 g/mol. The structure includes a fluorinated pyrrolidine moiety, which is often linked to enhanced biological activity in drug design .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorinated pyrrolidine structure is known to influence the binding affinity and selectivity for specific receptors and enzymes. Research indicates that compounds with similar structures can act as inhibitors for matrix metalloproteinases (MMPs), which are critical in cancer progression and tissue remodeling .

Inhibition of Matrix Metalloproteinases (MMPs)

Recent studies have highlighted the potential of this compound as an MMP inhibitor. MMPs play a significant role in the degradation of extracellular matrix components and are implicated in various pathological processes, including cancer metastasis. The compound's structural features suggest it may exhibit potent inhibitory effects on MMPs, potentially offering therapeutic benefits in oncology .

Study on MMP Inhibition

A study conducted on structurally related compounds demonstrated that modifications in the pyrrolidine ring significantly altered inhibitory potency against MMP-1. It was found that specific substituents could enhance binding interactions with the enzyme's active site, leading to increased inhibitory activity. Although specific data on this compound is limited, these findings suggest a promising avenue for further investigation into its MMP inhibitory capabilities .

Pharmacological Profiles

Research has indicated that compounds similar to this compound exhibit diverse pharmacological profiles, including anti-inflammatory and analgesic effects. The presence of the fluorine atom in the structure may enhance lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy in vivo .

Data Summary Table

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2219353-54-3 |

| Molecular Formula | C₇H₁₃ClFNO₂ |

| Molecular Weight | 197.63 g/mol |

| Potential Biological Activities | MMP inhibition, anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.